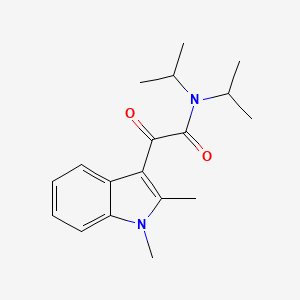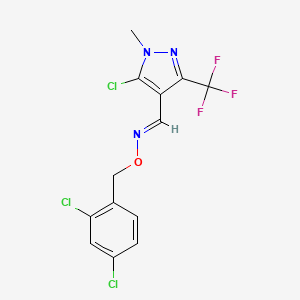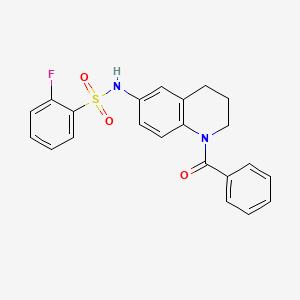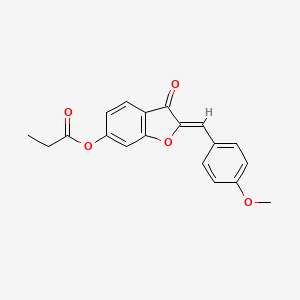
2-Morpholinocyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinocyclohexanol is a versatile chemical compound with a unique structure that combines a morpholine ring and a cyclohexanol moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of organic synthesis, drug development, and as a catalyst and solvent.
Mecanismo De Acción
Target of Action
The primary target of 2-Morpholinocyclohexanol is the lipid structure of liposomes . This compound is incorporated into the lipid structure, acting as a pH-sensitive conformational switch .
Mode of Action
This compound interacts with its target by undergoing a drastic conformational flip upon protonation . This conformational flip disrupts the liposome membrane, causing a rapid release of cargo specifically in areas of increased acidity .
Biochemical Pathways
The affected pathway involves the acid-induced conformational flip of this compound, which parallels the pH-titration curve for liposome leakage . This process results in membrane perturbations and content leakage .
Pharmacokinetics
The compound’s stability in blood serum in vitro after 48 hours at 37°c is noted . This suggests that the compound may have suitable pharmacokinetic properties for drug delivery applications.
Result of Action
The molecular effect of this compound’s action involves an acid-triggered conformational flip, shortening of lipid tails, and membrane perturbations . The cellular effect is the rapid release of cargo from liposomes, which has been demonstrated with methotrexate-loaded liposomes showing much higher cytotoxicity in HeLa cells than the free drug .
Action Environment
The action of this compound is influenced by the pH of the environment . The compound performs a conformational flip and triggers an instant cargo release in acidic medium . This pH-sensitive behavior makes it particularly useful in environments with increased acidity, such as in certain physiological and pathological conditions including endosome processing, inflammation, ischemia, and solid tumor growth .
Análisis Bioquímico
Biochemical Properties
The role of 2-Morpholinocyclohexanol in biochemical reactions is intriguing. The this compound acts as a conformational switch in the lipid structure of these liposomes, enabling a drastic conformational flip upon protonation . This flip disrupts the liposome membrane and triggers an instant release of cargo specifically in areas of increased acidity .
Cellular Effects
In terms of cellular effects, this compound has been observed to have significant impacts on various types of cells. For instance, liposomes loaded with methotrexate and containing this compound demonstrated much higher cytotoxicity in HeLa cells than the free drug . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves an acid-triggered conformational flip . This flip leads to a shortening of lipid tails and membrane perturbations, which cause the content leakage . This mechanism allows for the rapid release of cargo in acidic conditions, making this compound a valuable component in the design of pH-sensitive liposomes .
Temporal Effects in Laboratory Settings
Liposomes containing this compound have been shown to be stable at 4 °C and pH 7.4 for up to 1.5 years . This suggests that this compound contributes to the long-term stability of these structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinocyclohexanol typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group in cyclohexanone to form the alcohol group in this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholinocyclohexanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclohexanone derivatives, while substitution reactions can produce various morpholine-substituted compounds .
Aplicaciones Científicas De Investigación
2-Morpholinocyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and solvent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems, particularly in pH-sensitive liposomes for targeted drug release.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Comparación Con Compuestos Similares
Morpholine: A simpler analog with a similar ring structure but lacking the cyclohexanol moiety.
Cyclohexanol: Contains the cyclohexanol moiety but lacks the morpholine ring.
2-Morpholinocyclohexanone: An oxidized form of 2-Morpholinocyclohexanol with a ketone group instead of an alcohol group.
Uniqueness: this compound stands out due to its combined structural features, which confer unique properties such as pH sensitivity and the ability to participate in diverse chemical reactions. These characteristics make it particularly valuable in applications requiring precise control over chemical behavior and reactivity .
Propiedades
IUPAC Name |
2-morpholin-4-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWZNEVHNNIRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)

![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2867555.png)

![4-[(5-bromopyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide](/img/structure/B2867560.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)

amino}acetamide](/img/structure/B2867567.png)


![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2867574.png)

